![molecular formula C6H6ClFN2 B1422811 4-Chloro-3-fluorobenzene-1,2-diamine CAS No. 1831097-67-6](/img/structure/B1422811.png)
4-Chloro-3-fluorobenzene-1,2-diamine
Overview
Description
4-Chloro-3-fluorobenzene-1,2-diamine is a chemical compound with the molecular formula C6H6ClFN2 . It is an important intermediate in the synthesis of anti-tumor drugs .
Synthesis Analysis
The synthesis of 4-Chloro-3-fluorobenzene-1,2-diamine involves the reaction of 4-fluoro-2-nitroaniline with Raney nickel in anhydrous ethanol under hydrogen gas . This reaction is carried out at room temperature and under a pressure of 1.0 MPa .Molecular Structure Analysis
The molecular structure of 4-Chloro-3-fluorobenzene-1,2-diamine consists of a benzene ring substituted with chlorine and fluorine atoms at the 4th and 3rd positions respectively, and two amino groups at the 1st and 2nd positions . The molecular weight of this compound is 160.58 g/mol .Physical And Chemical Properties Analysis
4-Chloro-3-fluorobenzene-1,2-diamine is a solid compound with a predicted density of 1.457±0.06 g/cm3 . The predicted boiling point is 292.6±35.0 °C . The compound should be stored at room temperature .Scientific Research Applications
Synthesis of Quinoxaline Derivatives
4-Chloro-3-fluorobenzene-1,2-diamine: is a precursor in the synthesis of quinoxaline derivatives . These derivatives are crucial in medicinal chemistry due to their pharmacological effects, such as antifungal, antibacterial, antiviral, and antimicrobial properties. They are also used in drugs for treating cancer, AIDS, and schizophrenia.
Development of Organic Non-Linear Optical (NLO) Materials
The compound can be used in the growth and characterization of organic NLO materials . These materials are essential for creating components that can manipulate light in various ways, which is vital for telecommunications and laser technologies.
Chemical Intermediate for Organic Synthesis
As a chemical intermediate, 4-Chloro-3-fluorobenzene-1,2-diamine is used in various organic synthesis processes . It serves as a building block for more complex molecules, which can have applications ranging from material science to pharmaceuticals.
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis to determine the presence of similar compounds in a mixture .
Research on Green Chemistry
The compound’s synthetic routes are being explored in the context of green chemistry, aiming to develop more environmentally friendly and sustainable chemical processes .
Material Science
In material science, 4-Chloro-3-fluorobenzene-1,2-diamine can be utilized in the synthesis of new materials with potential applications in various industries, including electronics and coatings .
Safety and Hazards
4-Chloro-3-fluorobenzene-1,2-diamine is classified as a dangerous substance. It is a flammable liquid and vapor, and it can cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that benzene derivatives can interact with various biological targets, including enzymes, receptors, and dna .
Mode of Action
The mode of action of 4-Chloro-3-fluorobenzene-1,2-diamine is likely to involve electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, reforming the aromatic ring .
Pharmacokinetics
The compound’s molecular weight of 16058 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-3-fluorobenzene-1,2-diamine. For instance, the compound’s stability may be affected by temperature, as it is stored at room temperature . Additionally, the compound’s efficacy may be influenced by the pH of its environment, as changes in pH can affect the ionization state of the compound and thus its ability to interact with its targets.
properties
IUPAC Name |
4-chloro-3-fluorobenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYTVGWBHGZPTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluorobenzene-1,2-diamine | |
CAS RN |
1831097-67-6 | |
Record name | 4-chloro-3-fluorobenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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